1,3-Oxathiane, 2-ethyl-4,4-dimethyl-
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Overview
Description
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- is an organic compound with the molecular formula C8H16OS It is a heterocyclic compound containing both oxygen and sulfur atoms in its ring structure
Preparation Methods
The synthesis of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable diol with a sulfur-containing reagent . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the oxathiane ring.
Scientific Research Applications
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of stable complexes or the activation/inhibition of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Oxathiane, 2-ethyl-4,4-dimethyl- can be compared with other similar compounds, such as:
1,3-Dioxane: Contains two oxygen atoms in the ring, making it more hydrophilic.
1,3-Dithiane: Contains two sulfur atoms, which can alter its reactivity and stability.
1,3-Oxathiolane: A smaller ring structure, leading to different chemical properties.
Properties
CAS No. |
444880-09-5 |
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Molecular Formula |
C8 H16 O S C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2-ethyl-4,4-dimethyl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-4-7-9-6-5-8(2,3)10-7/h7H,4-6H2,1-3H3 |
InChI Key |
MGCPAMUGCONVKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OCCC(S1)(C)C |
Origin of Product |
United States |
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